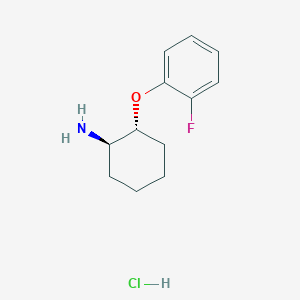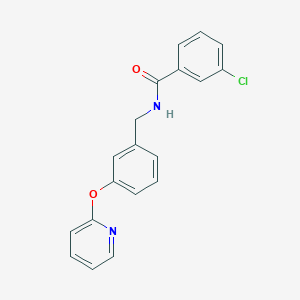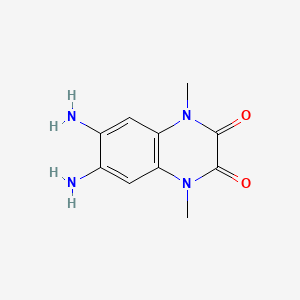![molecular formula C16H19N3O B2663529 N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 2361656-19-9](/img/structure/B2663529.png)
N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide, commonly known as DMPA, is a chemical compound used in scientific research for its unique properties. DMPA is a pyrazole-based compound that has been synthesized and studied for its potential applications in various fields.
作用机制
The mechanism of action of DMPA is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a ligand in metal complexes. DMPA has also been shown to have potential as a probe for biological systems, although the exact mechanism of action is still being studied.
生化和生理效应
DMPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in cell culture studies. DMPA has also been shown to have potential as an anti-inflammatory agent and as a potential treatment for cancer.
实验室实验的优点和局限性
One advantage of using DMPA in lab experiments is its unique pyrazole-based structure, which allows for the synthesis of complex molecules. DMPA is also relatively easy to synthesize and purify, making it a useful reagent for organic synthesis. However, one limitation of using DMPA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for the study of DMPA. One potential direction is the development of new synthetic methods for DMPA and its derivatives. Another direction is the study of DMPA as a potential ligand for metal complexes with novel properties. Additionally, the study of DMPA as a probe for biological systems holds promise for the development of new drugs and therapies.
合成方法
The synthesis of DMPA involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with N-methylpropan-2-amine. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as acetonitrile. The resulting product is DMPA, which is purified through recrystallization.
科学研究应用
DMPA has been used in various scientific research applications, including as a ligand for metal complexes, as a reagent for organic synthesis, and as a probe for biological systems. DMPA has been shown to have potential applications in the fields of catalysis, materials science, and medicinal chemistry.
属性
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-5-16(20)18(4)11-15-12(2)17-19(13(15)3)14-9-7-6-8-10-14/h5-10H,1,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGKIGXWRFTNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)


![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)




![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)
